molecular formula C13H10F2N2O B13951400 2,6-Difluoro-4-methyl-N-(pyridin-4-yl)benzamide CAS No. 501442-56-4

2,6-Difluoro-4-methyl-N-(pyridin-4-yl)benzamide

Cat. No.: B13951400
CAS No.: 501442-56-4
M. Wt: 248.23 g/mol
InChI Key: YXLHIMDVICAWNY-UHFFFAOYSA-N
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Description

2,6-Difluoro-4-methyl-N-(pyridin-4-yl)benzamide is a synthetic small molecule based on an N-(pyridin-4-yl)benzamide scaffold. This core structure is of significant interest in medicinal chemistry and neuroscience research, particularly in the study of potassium channel modulators. The compound features a benzamide ring system substituted with two fluorine atoms at the 2 and 6 positions and a methyl group at the 4 position, linked via an amide bond to a pyridin-4-yl group. The strategic placement of fluorine atoms can influence the molecule's electronic properties, metabolic stability, and binding affinity, making it a valuable probe for structure-activity relationship (SAR) studies . Compounds with this structural motif have been identified as KCNQ2/Q3 potassium channel openers. KCNQ2/Q3 channels represent the molecular correlate of the neuronal M-current, a key regulator of neuronal excitability. Research into activators of these channels is a prominent approach for investigating new therapeutic strategies for conditions of neuronal hyperexcitability, such as epilepsy and neuropathic pain . The presence of the 4-methyl substituent on the benzamide ring and the specific pyridinyl isomer are critical structural features that can be explored to modulate potency and selectivity against various KCNQ channel subtypes . Key Research Applications: • Neuroscience Research: Serves as a chemical tool for studying the modulation of KCNQ2/Q3 potassium channels and their role in controlling neuronal excitability. • Medicinal Chemistry: A key intermediate or target molecule for conducting structure-activity relationship (SAR) studies to develop novel neurotherapeutic agents. • Biochemical Assays: Useful as a reference compound in high-throughput screening campaigns to identify new classes of ion channel modulators. Safety Notice: This product is intended for research purposes only and is not suitable for human or veterinary diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) before handling.

Properties

CAS No.

501442-56-4

Molecular Formula

C13H10F2N2O

Molecular Weight

248.23 g/mol

IUPAC Name

2,6-difluoro-4-methyl-N-pyridin-4-ylbenzamide

InChI

InChI=1S/C13H10F2N2O/c1-8-6-10(14)12(11(15)7-8)13(18)17-9-2-4-16-5-3-9/h2-7H,1H3,(H,16,17,18)

InChI Key

YXLHIMDVICAWNY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)F)C(=O)NC2=CC=NC=C2)F

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 2,6-Difluoro-4-methyl-N-(pyridin-4-yl)benzamide typically follows a two-step approach:

  • Step 1: Preparation of 2,6-difluoro-4-methylbenzoic acid or its activated derivative
  • Step 2: Amide bond formation with pyridin-4-amine

Detailed Synthetic Route Example

Step Reagents/Conditions Description Outcome
1 2,6-difluoro-4-methylbenzoic acid (commercial or synthesized) Starting material with fluorine atoms pre-installed on aromatic ring Ready for coupling
2 Pyridin-4-amine, EDC or DCC, HOBt (optional), solvent (DCM or DMF), room temp to 60 °C Amide coupling reaction forming N-(pyridin-4-yl)benzamide bond 2,6-Difluoro-4-methyl-N-(pyridin-4-yl)benzamide

This approach is supported by literature describing the synthesis of similar fluorinated benzamides, where yields and purity depend on reagent choice and reaction conditions.

Analytical Data and Reaction Monitoring

Summary of Research Findings on Preparation

  • The fluorine atoms at the 2- and 6-positions are critical for the compound’s stability and biological activity, and their introduction is typically achieved via nucleophilic aromatic substitution or by starting from pre-fluorinated acid derivatives.
  • Amide bond formation with pyridin-4-amine is efficiently achieved using carbodiimide coupling agents under mild conditions, yielding the target benzamide with high purity.
  • Industrial synthesis benefits from continuous flow techniques to enhance safety and scalability.
  • The choice of coupling reagents and reaction solvents significantly impacts the yield and purity of the final product.

Comparative Table of Preparation Parameters

Parameter Typical Conditions Notes
Fluorination Method Nucleophilic aromatic substitution or pre-fluorinated acid Selective fluorination critical
Coupling Reagents EDC, DCC with HOBt Carbodiimide coupling preferred
Solvents Dichloromethane, DMF, Acetonitrile Solvent choice affects solubility and yield
Temperature 0–60 °C Mild conditions to avoid decomposition
Reaction Time Several hours (2–24 h) Optimized for maximum yield
Industrial Scale Continuous flow reactors Enhances safety and efficiency

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-4-methyl-N-(pyridin-4-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Sodium hydride or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

2,6-Difluoro-4-methyl-N-(pyridin-4-yl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Difluoro-4-methyl-N-(pyridin-4-yl)benzamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and electrostatic interactions with biological molecules. This can lead to the inhibition of key enzymes or receptors involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table highlights key differences between 2,6-Difluoro-4-methyl-N-(pyridin-4-yl)benzamide and structurally related benzamide derivatives:

Compound Name Substituents (Benzamide Ring) Pyridine/Pyrimidine Modifications Molecular Weight Key Properties
2,6-Difluoro-4-methyl-N-(pyridin-4-yl)benzamide 2-F, 6-F, 4-CH₃ Pyridin-4-yl group ~290.2 (calc.) High lipophilicity (due to CH₃)
2,6-Dichloro-N-(pyridin-4-yl)benzamide (GDC046) 2-Cl, 6-Cl Cyclopropanecarboxamido at pyridine 350.2 99.65% purity; kinase selectivity
Compound 1 (Diaminopyrimidine analog) 2-Cl, 6-Cl Hydroxypropan-2-ylamino-pyrimidine 447.1 EGFR inhibition (T790M mutation)
Compound 3 2-Cl, 6-Cl 4-Methoxypiperidinyl-pyrimidine Not reported Enhanced solubility (methoxy group)

Key Observations :

  • Halogen Effects : Fluorine substituents (in the target compound) confer smaller atomic radius and higher electronegativity compared to chlorine in analogs like GDC044. This may improve metabolic stability and reduce off-target interactions .
  • Methyl Group Impact : The 4-methyl group in the target compound increases lipophilicity relative to unsubstituted or polar-substituted analogs (e.g., Compound 3’s 4-methoxypiperidine), which could enhance tissue penetration but reduce aqueous solubility.

Pharmacokinetic and Stability Profiles

  • Metabolic Stability : Fluorine atoms in the target compound may reduce oxidative metabolism compared to chlorine-containing analogs, as seen in other fluorinated pharmaceuticals.
  • Storage Stability : Analogous compounds (e.g., GDC046) are stored at -20°C for long-term stability, suggesting similar requirements for the target compound .

Biological Activity

2,6-Difluoro-4-methyl-N-(pyridin-4-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological evaluations, structure-activity relationships (SAR), and specific case studies that highlight its therapeutic potential.

The compound has the following chemical formula: C19H14F2N2O\text{C}_{19}\text{H}_{14}\text{F}_2\text{N}_2\text{O} and is characterized by the presence of two fluorine atoms and a pyridine moiety, which are crucial for its biological activity.

Synthesis

The synthesis of 2,6-difluoro-4-methyl-N-(pyridin-4-yl)benzamide typically involves the reaction of 2,6-difluoro-4-methylbenzoic acid with pyridin-4-amine in the presence of coupling agents such as EDC or DCC to facilitate amide bond formation. The reaction conditions, including temperature and solvent choice, can significantly affect the yield and purity of the final product.

Anticancer Activity

Recent studies have demonstrated that derivatives of benzamide compounds exhibit significant anticancer properties. In particular, compounds similar to 2,6-difluoro-4-methyl-N-(pyridin-4-yl)benzamide have shown promising results against various cancer cell lines:

Cell Line IC50 (µM) Reference
A5491.03
HeLa1.15
MCF-72.59

These values indicate that the compound possesses a potent inhibitory effect on cell proliferation, making it a candidate for further development as an anticancer agent.

The mechanism by which 2,6-difluoro-4-methyl-N-(pyridin-4-yl)benzamide exerts its anticancer effects may involve inhibition of specific kinases associated with tumor growth and metastasis. For instance, compounds from similar classes have been shown to inhibit c-Met kinase activity, which is crucial for cancer cell signaling pathways . Molecular docking studies suggest that this compound can form hydrogen bonds with key residues in the active site of target proteins, enhancing its binding affinity and efficacy .

Structure-Activity Relationships (SAR)

The SAR analysis indicates that modifications to the benzamide scaffold can significantly influence biological activity. For example:

  • Fluorine Substitution : The introduction of fluorine atoms has been shown to enhance lipophilicity and improve binding interactions with target proteins.
  • Pyridine Ring : The presence of a pyridine substituent contributes to increased potency against cancer cell lines due to its electron-withdrawing effects, which stabilize the molecular structure during interactions with biological targets.

Case Studies

  • In Vitro Studies : In vitro evaluations have demonstrated that 2,6-difluoro-4-methyl-N-(pyridin-4-yl)benzamide exhibits dose-dependent cytotoxicity against various cancer cell lines. The results indicated that this compound could be more effective than established drugs like Golvatinib in certain contexts .
  • Animal Models : Animal studies are essential for understanding the pharmacokinetics and therapeutic potential of this compound. Preliminary data suggest favorable absorption and distribution profiles, although further investigations are required to assess toxicity and long-term effects.
  • Neuroprotective Effects : Some derivatives have shown potential neuroprotective effects in models of neurodegenerative diseases by inhibiting c-Abl kinase activity, which is implicated in processes such as apoptosis and cellular stress responses .

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